2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Piperazine: The phenoxy intermediate is then reacted with 4-(furan-2-carbonyl)piperazine under suitable conditions to form the desired compound.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with herbicidal properties.
4-(Furan-2-carbonyl)piperazine: A precursor used in the synthesis of various pharmaceuticals.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O4 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-12(26-15-5-4-13(19)11-14(15)20)17(23)21-6-8-22(9-7-21)18(24)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
YQRKZAJUGBFQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.